Product packaging for 3-(2-Bromo-5-fluorobenzyl)oxetane(Cat. No.:)

3-(2-Bromo-5-fluorobenzyl)oxetane

Cat. No.: B11866441
M. Wt: 245.09 g/mol
InChI Key: AGPDSEMJKKBRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-5-fluorobenzyl)oxetane (CAS 1823922-71-9) is a chemical building block of significant interest in pharmaceutical research and drug discovery. It features an oxetane ring, a four-membered oxygen-containing heterocycle that is increasingly valued in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates . The incorporation of an oxetane ring can positively influence key characteristics such as aqueous solubility, metabolic stability, and lipophilicity, making it a valuable bioisostere for carbonyl and gem-dimethyl groups . The 2-bromo-5-fluoro substitution pattern on the benzyl group provides a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies. Oxetane-containing scaffolds are prominent in preclinical research for targeting a range of diseases . Recent studies have demonstrated that complex molecules incorporating oxetanyl subunits, similar to this reagent, show promising biological activities, including antimicrobial and excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . As a key synthetic intermediate, this compound can be used in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrFO B11866441 3-(2-Bromo-5-fluorobenzyl)oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

3-[(2-bromo-5-fluorophenyl)methyl]oxetane

InChI

InChI=1S/C10H10BrFO/c11-10-2-1-9(12)4-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2

InChI Key

AGPDSEMJKKBRKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Synthetic Strategies for Oxetane Ring Construction

Intramolecular Cyclization Approaches for Oxetane (B1205548) Formationacs.orgdigitellinc.combeilstein-journals.org

Intramolecular cyclization is a common and effective method for forming cyclic ethers, including oxetanes. This can be achieved through either carbon-oxygen or carbon-carbon bond formation.

The intramolecular Williamson ether synthesis is a classical and widely used method for constructing cyclic ethers. acs.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a halide or other suitable leaving group, forming the C-O bond of the ether.

For the synthesis of 3-(2-Bromo-5-fluorobenzyl)oxetane, a plausible precursor would be a 1,3-diol derivative, such as 2-((2-bromo-5-fluorobenzyl)methyl)propane-1,3-diol. Selective activation of the primary hydroxyl groups, for instance, by conversion to a mesylate or tosylate, followed by treatment with a base, would initiate the cyclization.

A potential synthetic route starting from diethyl malonate and 2-bromo-5-fluorobenzyl bromide is outlined below.

StepReactant 1Reactant 2Reagents and ConditionsProduct
1Diethyl malonate2-Bromo-5-fluorobenzyl bromideNaH, THFDiethyl 2-(2-bromo-5-fluorobenzyl)malonate
2Diethyl 2-(2-bromo-5-fluorobenzyl)malonateLiAlH₄, Et₂O2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol
32-(2-Bromo-5-fluorobenzyl)propane-1,3-diolTsCl (1 eq.), Pyridine3-((2-Bromo-5-fluorobenzyl)methoxy)propan-1-ol monotosylate
43-((2-Bromo-5-fluorobenzyl)methoxy)propan-1-ol monotosylateNaH, THFThis compound

This table represents a hypothetical reaction scheme.

While less common than C-O bond forming cyclizations for oxetanes, intramolecular C-C bond formation can also be a viable strategy. These reactions typically involve the formation of a carbanion alpha to the ether oxygen, which then displaces a leaving group to form the four-membered ring.

A hypothetical approach to this compound via this method would start from a precursor like 1-bromo-3-(2-bromo-5-fluorobenzyloxy)propane. Treatment with a strong base, such as n-butyllithium, at low temperature could induce a lithium-halogen exchange at the less sterically hindered primary bromide, followed by intramolecular alkylation to form the oxetane ring.

Ring expansion of readily accessible epoxides offers another route to oxetanes. beilstein-journals.org This transformation can be achieved using sulfur ylides, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent). illinois.edu

To synthesize this compound, a suitable starting material would be an appropriately substituted epoxide, for example, 2-((2-bromo-5-fluorobenzyl)methyl)oxirane. The reaction with dimethylsulfoxonium methylide would proceed via nucleophilic attack of the ylide on the epoxide, followed by ring opening and subsequent intramolecular cyclization to furnish the oxetane.

ReactantReagentSolventTemperature (°C)Product
2-((2-Bromo-5-fluorobenzyl)methyl)oxiraneDimethylsulfoxonium methylideDMSO50-70This compound

This table represents a hypothetical reaction scheme.

Photochemical [2+2] Cycloadditions (Paternò–Büchi Reaction)numberanalytics.comslideshare.netmdpi.comorganic-chemistry.org

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. numberanalytics.comslideshare.netmdpi.comorganic-chemistry.org This reaction is a powerful tool for the direct formation of the oxetane ring with a high degree of atom economy. organic-chemistry.org

For the synthesis of this compound, this would involve the photochemical reaction of 2-bromo-5-fluorobenzaldehyde (B45324) with 3-methoxyprop-1-ene, followed by deprotection of the resulting 3-methoxy-substituted oxetane. The regioselectivity of the Paternò-Büchi reaction can be influenced by the electronic nature of the reactants.

Reactant 1Reactant 2ConditionsIntermediateFinal Product
2-Bromo-5-fluorobenzaldehyde3-Allyl alcoholUV irradiation (λ > 300 nm)2-(2-Bromo-5-fluorophenyl)oxetan-3-yl)methanolThis compound (after reduction)

This table represents a hypothetical reaction scheme and subsequent transformation.

Transition Metal-Catalyzed Methodologies for Oxetane Synthesisnih.govacs.org

In recent years, transition metal-catalyzed reactions have emerged as powerful methods for the synthesis of complex molecules, including heterocycles. While less common for the direct synthesis of the oxetane ring, transition metal catalysis can be employed in the synthesis of precursors or in the functionalization of pre-formed oxetanes. For instance, a Suzuki or other cross-coupling reaction could be envisioned to attach the 2-bromo-5-fluorobenzyl group to a suitable oxetane precursor. acs.org

A plausible strategy could involve the coupling of a (3-oxetan-3-yl)methylboronic acid derivative with 1-bromo-2-iodo-4-fluorobenzene using a palladium catalyst.

Regioselective and Stereoselective Synthesis of Substituted Oxetanesacs.orgdigitellinc.com

Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of this compound, which is chiral, enantioselective synthesis would be highly desirable. Many of the aforementioned methods can be adapted for stereocontrol.

For instance, in the intramolecular Williamson ether synthesis, the use of a chiral diol as a starting material can lead to the formation of an enantioenriched oxetane. Similarly, asymmetric catalysts can be employed in transition metal-catalyzed reactions and in some variations of the Paternò-Büchi reaction to induce stereoselectivity. Ring expansion reactions of chiral epoxides often proceed with retention of stereochemistry, providing another avenue to enantiomerically pure oxetanes.

Development of 3,3-Disubstituted Oxetane Building Blocks

The synthesis of 3,3-disubstituted oxetanes presents a unique challenge due to the inherent ring strain of the four-membered ether. However, several robust synthetic methodologies have been developed to access these valuable scaffolds. These strategies often involve the intramolecular cyclization of a 1,3-diol precursor or the functionalization of a pre-formed oxetane ring, such as oxetan-3-one.

A prevalent and effective method for constructing the oxetane ring is the intramolecular Williamson etherification of 1,3-diols. doi.org This process typically involves the selective activation of one of the hydroxyl groups, often as a tosylate or mesylate, followed by base-mediated cyclization to form the four-membered ring. doi.org The requisite 1,3-diols can be synthesized through various methods, including the reduction of substituted malonic esters.

Another versatile approach utilizes the commercially available oxetan-3-one as a starting material. chemicalbook.com This ketone can undergo a variety of nucleophilic addition reactions, such as Grignard reactions, to introduce one of the substituents at the 3-position, yielding a 3-hydroxy-3-substituted oxetane. rsc.orgrsc.org Subsequent functional group manipulation can then be employed to arrive at the desired 3,3-disubstituted product.

More recent advancements have explored decarboxylative coupling reactions to introduce substituents at the 3-position of the oxetane ring, further expanding the synthetic toolbox available to medicinal chemists.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound, this compound, can be envisioned utilizing the well-established strategy of intramolecular cyclization of a 1,3-diol. This approach would begin with the alkylation of a malonic ester, such as diethyl malonate, with the commercially available 2-bromo-5-fluorobenzyl bromide. chemimpex.comchemicalbook.com The resulting disubstituted malonate would then be reduced to the corresponding 1,3-diol. Subsequent selective activation of one of the primary hydroxyl groups as a good leaving group (e.g., tosylate), followed by treatment with a strong base, would induce intramolecular cyclization to furnish the desired this compound.

An alternative strategy could involve the reaction of a Grignard reagent, prepared from 2-bromo-5-fluorobenzyl bromide, with oxetan-3-one. masterorganicchemistry.comorganic-chemistry.org This would afford 3-(2-Bromo-5-fluorobenzyl)oxetan-3-ol. nih.gov The final step would then involve the deoxygenation of the tertiary alcohol, which can be a challenging transformation but is achievable under various known conditions.

Illustrative Synthetic Strategies for 3,3-Disubstituted Oxetanes

The following tables summarize key synthetic strategies for the preparation of 3,3-disubstituted oxetane building blocks, based on findings from the chemical literature.

Table 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Cyclization of 1,3-Diols

Starting MaterialReagents and ConditionsProductReference
Substituted 1,3-diol1. TsCl, Pyridine; 2. NaH3,3-Disubstituted oxetane doi.org
Diethyl malonate derivative1. LiAlH₄; 2. TsCl, Py; 3. NaH3,3-Disubstituted oxetane acs.org

Table 2: Synthesis of 3,3-Disubstituted Oxetanes from Oxetan-3-one

Starting MaterialReagents and ConditionsIntermediate ProductFinal Product (after further steps)Reference
Oxetan-3-oneR-MgBr (Grignard reagent)3-Substituted-3-hydroxyoxetane3,3-Disubstituted oxetane rsc.orgrsc.orgnih.gov
Oxetan-3-oneHorner-Wadsworth-Emmons reagents3-Alkylideneoxetane3,3-Disubstituted oxetane chemrxiv.org

Targeted Synthesis of 3 2 Bromo 5 Fluorobenzyl Oxetane

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2-bromo-5-fluorobenzyl)oxetane, the primary disconnection is at the C-C bond between the benzylic carbon and the oxetane (B1205548) ring. This approach suggests two main synthetic pathways, which hinge on which fragment acts as the nucleophile and which as the electrophile.

Disconnection Strategy:

Retrosynthetic analysis of this compound

Pathway A: This involves a nucleophilic oxetane derivative, such as an oxetan-3-yl organometallic species (e.g., Grignard or organozinc reagent), reacting with an electrophilic 2-bromo-5-fluorobenzyl halide.

Pathway B: This pathway utilizes a nucleophilic benzyl (B1604629) organometallic, like a 2-bromo-5-fluorobenzyl Grignard or organolithium reagent, which attacks an electrophilic 3-substituted oxetane, such as 3-iodooxetane (B1340047) or oxetan-3-yl tosylate.

Both pathways require the synthesis of specific precursors, which are discussed in the following sections. The choice between these pathways often depends on the stability of the intermediates, the availability of starting materials, and the desired reaction conditions. youtube.com

Precursor Synthesis and Functionalization

The successful synthesis of the target compound is contingent on the efficient preparation of two key building blocks: a reactive 3-substituted oxetane and a 2-bromo-5-fluorobenzyl halide.

The oxetane ring, a four-membered heterocycle, is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates. researchgate.netdoi.org However, their synthesis can be challenging due to ring strain. researchgate.netrsc.org Several methods have been developed to produce functionalized oxetanes suitable for coupling reactions.

A common and versatile precursor is 3-iodooxetane . guidechem.com It is often synthesized from more readily available materials. One route involves the reaction of 3-bromooxetane (B1285879) with potassium iodide. chembk.com 3-Iodooxetane is particularly useful in transition-metal-catalyzed cross-coupling reactions. acs.org Other electrophilic oxetane building blocks include those with sulfonate leaving groups, such as oxetan-3-yl tosylate or mesylate, which can be prepared from 3-hydroxyoxetane. chemrxiv.org The synthesis of oxetan-3-one from dihydroxyacetone is another key transformation, as the ketone can be a precursor to a wide range of 3-substituted oxetanes through reactions like reductions, Grignard additions, or Wittig olefinations. doi.orgacs.org

Table 1: Common 3-Substituted Oxetane Precursors

Precursor Name Chemical Structure Typical Application
3-Iodooxetane C₃H₅IO Suzuki, Negishi, and other cross-coupling reactions acs.org
3-Bromooxetane C₃H₅BrO Precursor to 3-iodooxetane, some coupling reactions chembk.com
Oxetan-3-ol C₃H₆O₂ Precursor to tosylates, mesylates, and halides chemrxiv.org

The 2-bromo-5-fluorobenzyl moiety is typically prepared from a corresponding toluene (B28343) derivative. The most common method for introducing a halogen at the benzylic position is through free-radical bromination. masterorganicchemistry.com This reaction, often called the Wohl-Ziegler reaction, uses a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. masterorganicchemistry.comscientificupdate.com

The starting material, 2-bromo-5-fluorotoluene (B1266450) , can be subjected to these conditions to yield 2-bromo-5-fluorobenzyl bromide . The reaction's selectivity for mono-bromination over di-bromination can be controlled by carefully managing the stoichiometry of NBS and the reaction time. scientificupdate.comgoogleapis.com Alternative methods may involve the use of liquid bromine under thermal or photochemical initiation. googleapis.comgoogle.com The choice of solvent is also critical, with non-polar solvents like carbon tetrachloride historically used, though safer alternatives are now preferred. masterorganicchemistry.com

Table 2: Representative Conditions for Benzylic Bromination

Starting Material Reagent Initiator/Conditions Solvent Product
Toluene NBS AIBN, heat CCl₄ Benzyl bromide masterorganicchemistry.com
4-Bromo-2-fluorotoluene Br₂ (gas) Thermal (132°C) None (neat) 4-Bromo-2-fluorobenzyl bromide googleapis.com
Toluene derivative DBDMH ZrCl₄ (catalyst) Dichloroethane Benzyl bromide derivative scientificupdate.com

Key Carbon-Carbon Bond Formation for Benzyl Attachment

The crucial step in the synthesis is the formation of the C(sp³)–C(sp³) bond connecting the benzyl and oxetane fragments. This can be achieved through classical organometallic reactions or modern catalytic cross-coupling strategies.

Grignard reagents are powerful nucleophiles widely used for C-C bond formation. allen.inorganic-chemistry.org In the context of this synthesis, a Grignard reagent can be formed from either the oxetane or the benzyl halide.

Formation of a Benzyl Grignard Reagent: 2-bromo-5-fluorobenzyl bromide can be reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 2-bromo-5-fluorobenzylmagnesium bromide . umkc.edulibretexts.org This nucleophile can then react with an electrophilic oxetane, such as 3-iodooxetane, in a nucleophilic substitution reaction to form the target molecule. libretexts.org

Reactivity of Oxetanes with Organometallics: While highly reactive Grignard reagents like benzylic ones can open strained rings like oxetanes, the reaction often requires elevated temperatures. dtu.dk The reaction of a Grignard reagent with an epoxide is a classic SN2 reaction, and a similar principle can apply to oxetanes, though they are less reactive. youtube.com

These reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. libretexts.orglibretexts.org

Modern synthetic chemistry often favors transition-metal-catalyzed cross-coupling reactions due to their high efficiency and functional group tolerance. youtube.com For attaching a benzylic group to an oxetane, Suzuki and Negishi couplings are prominent strategies.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. koreascience.krresearchgate.net For this synthesis, one could envision coupling an oxetan-3-ylboronic acid or its ester derivative with 2-bromo-5-fluorobenzyl bromide . A nickel-catalyzed Suzuki reaction has been successfully used to couple 3-iodooxetane with various arylboronic acids, demonstrating the viability of the oxetane fragment in such reactions. acs.org

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, also typically catalyzed by palladium or nickel. An oxetan-3-ylzinc halide could be prepared and coupled with the benzyl bromide precursor.

These catalytic cycles generally involve steps of oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The development of these methods has greatly expanded the ability to synthesize complex molecules incorporating strained rings like oxetanes. acs.org

Late-Stage Functionalization Strategies for Bromine and Fluorine Introduction on the Benzyl Moiety

Late-stage functionalization (LSF) represents a powerful paradigm in chemical synthesis, enabling the direct modification of complex molecules at advanced stages of their preparation. wikipedia.orgmpg.de This approach is particularly valuable in drug discovery, as it allows for the rapid generation of analogues from a common precursor, which can accelerate the exploration of structure-activity relationships. nih.govscispace.com The synthesis of this compound, a molecule with a specific substitution pattern on its phenyl ring, presents a notable challenge that can be addressed using LSF strategies. The primary difficulty lies in achieving the desired 1,2,4-substitution pattern, as the directing effects of the substituents must be carefully managed.

The introduction of bromine and fluorine onto the benzyl moiety can be envisioned via two main retrosynthetic pathways, each relying on the late-stage halogenation of a monosubstituted precursor. The feasibility of these pathways is dictated by the principles of electrophilic aromatic substitution and modern C-H functionalization methodologies.

Pathway A: Late-Stage Fluorination of a Brominated Precursor

This strategy involves the initial synthesis of 3-(2-bromobenzyl)oxetane, followed by a late-stage fluorination reaction. The directing effects of the substituents on the aromatic ring are crucial for the success of this step. The benzyl group (-CH₂-R) is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director. For the fluorination of 3-(2-bromobenzyl)oxetane, the desired 5-position is para to the bromine atom and meta to the benzyl group. The strong para-directing effect of the bromine would be expected to selectively guide the incoming electrophile to this position, making this a promising route.

Modern electrophilic fluorinating reagents are essential for this transformation, as elemental fluorine is too reactive and difficult to handle for selective aromatic fluorination. libretexts.org Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the direct fluorination of C-H bonds under relatively mild conditions. rsc.org The reaction often requires a catalyst, such as a transition metal complex (e.g., palladium, iron, or silver), to facilitate the C-H activation and C-F bond formation. rsc.orgbeilstein-journals.orgnih.gov

For instance, iron(II)-catalyzed C(sp³)–H fluorination using Selectfluor has been reported for benzylic positions, highlighting the potential for metal-mediated fluorine introduction. rsc.org While this specific example targets the benzylic carbon, related systems can be adapted for aromatic C-H fluorination. Palladium-catalyzed methods have also shown broad applicability for the fluorination of arylboronic acids or aryl halides, which could be an alternative approach if the precursor is further modified. harvard.edu

Pathway B: Late-Stage Bromination of a Fluorinated Precursor

Traditional benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator targets the C-H bonds of the alkyl side-chain and is therefore unsuitable for introducing bromine onto the aromatic ring. libretexts.orgmasterorganicchemistry.comlibretexts.org Site-selective aromatic bromination would require specific conditions that favor electrophilic substitution on the ring. This can be achieved using bromine (Br₂) with a Lewis acid catalyst like FeBr₃. However, controlling the regioselectivity in a system with competing directing groups remains a significant challenge. sdu.edu.cnchemistrysteps.com

Research Findings and Strategic Comparison

A comparison of the two pathways suggests that Pathway A, involving the late-stage fluorination of 3-(2-bromobenzyl)oxetane, is the more strategically sound approach due to the synergistic directing effects of the substituents. The strong para-directing ability of the bromine atom provides a high degree of control over the position of the incoming fluorine atom.

The table below summarizes relevant findings for late-stage halogenation reactions that underpin these strategies.

Reaction TypeSubstrate TypeReagent(s)Catalyst/ConditionsKey Findings & Selectivity
Aromatic C-H Fluorination Electron-rich arenesSelectfluorIron(II) acetylacetonateProvides monofluorinated products with good to excellent yields; demonstrates selectivity for benzylic C-H over more acidic positions. rsc.org
Aromatic C-H Fluorination Aryl StannanesAgF, AgOTfSilver-catalyzedExceptionally effective for complex, functionalized molecules, including those with heterocycles and protic groups. nih.gov
Aromatic C-H Fluorination Benzene (B151609)TEAF·4HF, O₂3-Cyano-1-methylquinolinium, Photo-irradiationPhotocatalytic monofluorination is achieved via a radical cation intermediate; no difluorination was observed. acs.org
Aromatic C-H Bromination Benzylic CompoundsN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN, peroxide), light/heatHighly selective for the benzylic carbon C-H bond, not the aromatic ring. libretexts.orgyoutube.com
Aromatic C-H Bromination General ArenesBr₂FeBr₃Classic electrophilic aromatic substitution; regioselectivity is governed by existing substituent directing effects. sdu.edu.cn
Aromatic C-H Bromination Substituted BenzylsFeBr₂N-Bromosuccinimide (NBS)An iron-catalyzed method for site-selective benzylic C-H bromination, offering a route for late-stage diversification. sdu.edu.cn

The successful synthesis of this compound via a late-stage functionalization approach would likely proceed by first establishing the 2-bromo-benzyl scaffold and then exploiting the directing effect of the bromine to install the fluorine atom at the C-5 position using an advanced electrophilic fluorinating agent. This method avoids the regioselectivity issues inherent in brominating a fluorinated precursor and leverages modern synthetic methods to achieve a challenging substitution pattern on a complex molecule.

Reactivity and Mechanistic Investigations of 3 2 Bromo 5 Fluorobenzyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The reactivity of the oxetane ring is largely governed by its strain, which provides a thermodynamic driving force for ring-opening. nih.gov These reactions can be initiated by nucleophiles, electrophiles, acids, or radical species, with the regiochemical outcome dependent on the specific mechanism and reagents employed. magtech.com.cn

Nucleophilic Ring-Opening Pathways and Regioselectivity

The reaction of 3-(2-bromo-5-fluorobenzyl)oxetane with nucleophiles is a cornerstone of its reactivity profile. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Under neutral or basic conditions, strong nucleophiles react via a direct SN2 mechanism. This pathway involves the nucleophile attacking one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to the cleavage of a C-O bond. Due to the presence of the sterically demanding 2-bromo-5-fluorobenzyl substituent at the C3 position, nucleophilic attack is expected to occur preferentially at the less sterically hindered carbon atom. magtech.com.cn This regioselectivity results in the formation of a primary alcohol derivative. A variety of strong nucleophiles, including organometallic reagents, hydrides, and thiolates, can effect this transformation. researchgate.netyoutube.com

For instance, powerful nucleophiles such as organolithium or Grignard reagents are capable of opening the less-strained oxetane ring to form 1,3-diol derivatives after an acidic workup. youtube.com Similarly, hydride reagents like lithium aluminum hydride (LiAlH₄) can act as nucleophiles, reducing the oxetane to the corresponding 1,3-diol, although care must be taken as over-reduction or decomposition can occur at elevated temperatures.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

Nucleophile (Nu⁻) Reagent Example Predicted Major Product Reaction Type
Carbon Phenylithium (PhLi) 1-(2-Bromo-5-fluorophenyl)-3-phenyl-2-(hydroxymethyl)propane SN2
Hydride Lithium Aluminum Hydride (LiAlH₄) 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol SN2
Sulfur Sodium Thiophenoxide (NaSPh) 3-(2-Bromo-5-fluorobenzyl)-1-(phenylthio)propan-3-ol SN2
Nitrogen Sodium Azide (NaN₃) 1-Azido-3-(2-bromo-5-fluorobenzyl)propan-3-ol SN2

Electrophilic and Acid-Catalyzed Ring-Opening Mechanisms

In the presence of Brønsted or Lewis acids, the reaction mechanism for ring-opening shifts significantly. The acid activates the oxetane by protonating or coordinating to the ring oxygen, which enhances the leaving group ability of the hydroxyl group formed upon ring cleavage. magtech.com.cnutexas.edu This activation facilitates attack by even weak nucleophiles.

The reaction proceeds through a mechanism with significant SN1 character. The formation of a partial positive charge (or a full carbocation) on the ring carbons dictates the regioselectivity. In contrast to nucleophilic pathways, acid-catalyzed ring-opening of unsymmetrically substituted oxetanes tends to occur at the more substituted carbon atom, which can better stabilize the positive charge. magtech.com.cn For this compound, this would still lead to attack at the C2 or C4 positions, but the transition state involves significant carbocationic character. The use of strong acids can, however, lead to decomposition or polymerization if not carefully controlled. acs.org Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used to promote these reactions, allowing for the addition of a range of nucleophiles. researchgate.net

Radical and Reductive Ring-Opening Processes

While less common than ionic pathways, radical-mediated ring-opening of oxetanes offers alternative synthetic strategies. These reactions can be initiated by radical precursors and often proceed with distinct regioselectivity compared to nucleophilic or electrophilic methods. magtech.com.cnchemrxiv.org For example, cobalt-catalyzed systems have been developed to generate alkyl radicals from oxetanes via the homolytic cleavage of a Co-C bond. chemrxiv.orgresearchgate.net These radical intermediates can then participate in various coupling reactions.

Reductive ring-opening can be achieved using low-valent titanium species or frustrated Lewis pairs (FLPs). acs.orgacs.org For instance, a combination of B(C₆F₅)₃ and a hydrosilane can activate the oxetane, leading to a silylium-catalyzed ring-opening. acs.org These methods provide access to 1,3-diols or their silyl (B83357) ether derivatives under relatively mild conditions.

Cascade and Rearrangement Reactions Involving the Oxetane Ring

The ring-opening of the oxetane in this compound can serve as the initiating step in cascade or rearrangement reactions, enabling the rapid construction of more complex molecular architectures. Once the ring is opened, the resulting 1,3-difunctional intermediate can undergo subsequent intramolecular reactions.

For example, a tandem azide-alkyne cycloaddition followed by an intramolecular oxetane ring-opening has been reported for related systems, leading to the formation of functionalized triazole-fused heterocycles. rsc.org Another possibility involves an initial ring-opening to generate an alcohol, which could then participate in an intramolecular cyclization or rearrangement, potentially involving the aromatic ring or its substituents. Photochemical reactions, such as the Paternò–Büchi reaction, can also lead to complex cascade sequences involving oxetane intermediates. nih.gov

Reactions of the Bromine Substituent

The 2-bromo-5-fluorobenzyl moiety of the title compound provides a handle for further functionalization, primarily through reactions involving the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the aromatic ring of this compound. This reaction requires the presence of a good leaving group (in this case, bromide or fluoride) and activation of the aromatic ring by electron-withdrawing groups. libretexts.orgnih.gov

In the target molecule, the fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The fluorine atom is located para to the bromine atom, which is an ideal orientation for stabilizing the negative charge in the Meisenheimer complex intermediate formed during SNAr at the bromine-bearing carbon. youtube.comyoutube.com

While both fluorine and bromine can act as leaving groups, the C-F bond is generally more polarized and can be more susceptible to cleavage in SNAr reactions. However, the relative leaving group ability can be influenced by the specific nucleophile and reaction conditions. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be selectively displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org Therefore, it is plausible that nucleophilic attack on this compound could lead to substitution at either the C-Br or C-F position, with the outcome depending on the precise conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl, vinyl, or alkyl groups at the 2-position of the benzyl (B1604629) ring. The reaction typically proceeds under basic conditions with a suitable palladium catalyst and a phosphine (B1218219) ligand. libretexts.org The choice of reaction conditions, including the base, solvent, and ligand, can significantly influence the efficiency and outcome of the coupling. For instance, the use of sterically hindered biarylphosphine ligands often enhances the catalytic activity for challenging substrates. The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated aromatic compounds can be influenced by the electronic and steric nature of the substituents. nih.gov

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. When applied to this compound, the Sonogashira coupling enables the introduction of an alkynyl group. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. wikipedia.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a direct route to synthesize arylamines from this compound. The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgorganic-chemistry.org The choice of ligand and base is crucial for achieving high yields and accommodating a broad substrate scope. organic-chemistry.org

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Organoboron compound (e.g., boronic acid or ester)Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) and a phosphine ligandBiaryl or alkyl-aryl compound
Sonogashira Terminal alkynePalladium catalyst and a copper(I) co-catalystAryl alkyne
Buchwald-Hartwig Primary or secondary aminePalladium catalyst and a phosphine ligandArylamine

Reactions of the Fluorine Substituent

The fluorine atom on the aromatic ring of this compound significantly influences its reactivity and electronic properties. While often considered relatively inert, the C-F bond can be activated and functionalized under specific conditions.

C-F Bond Activation and Functionalization

The activation of the C-F bond is a challenging but increasingly important area of research. It typically requires harsh reaction conditions or specialized catalytic systems. Methods for C-F bond functionalization include nucleophilic aromatic substitution (SNAr), and transition metal-catalyzed transformations. In SNAr reactions, the fluorine atom can be displaced by strong nucleophiles, particularly when activated by electron-withdrawing groups. Transition metal complexes, often involving nickel, palladium, or rhodium, can mediate the cleavage of the C-F bond, enabling its replacement with other functional groups.

Influence of Fluorine on Aromatic Reactivity and Electronic Properties

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions. Conversely, the fluorine atom possesses a weak resonance donating effect (+M) due to its lone pairs of electrons. The interplay of these electronic effects modifies the electron density distribution in the benzene (B151609) ring, impacting the reactivity of the other substituents. For instance, the electron-withdrawing nature of fluorine can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions involving the adjacent C-Br bond.

Chemoselective Transformations Considering Multiple Reactive Centers

A key challenge in the synthetic manipulation of this compound is achieving chemoselectivity, given the presence of the bromo, fluoro, and oxetane functionalities. The differential reactivity of these groups allows for selective transformations under carefully controlled conditions.

The C-Br bond is generally the most reactive site for transition metal-catalyzed cross-coupling reactions. By choosing appropriate catalysts and reaction conditions, it is possible to selectively functionalize the aryl bromide without affecting the C-F bond or the oxetane ring. For example, standard Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig conditions will typically favor reaction at the C-Br bond over the more robust C-F bond.

The oxetane ring can undergo ring-opening reactions under either acidic or nucleophilic conditions. To preserve the oxetane moiety during cross-coupling reactions, it is crucial to employ neutral or basic conditions. Conversely, if a ring-opening transformation is desired, appropriate reagents can be chosen to target the oxetane while leaving the aryl halides intact, provided the cross-coupling has already been performed or is planned for a subsequent step.

The strategic manipulation of these reactive centers allows for a stepwise functionalization of the molecule, providing access to a diverse range of complex structures. For instance, a Suzuki coupling at the C-Br bond could be followed by a nucleophilic ring-opening of the oxetane, demonstrating a chemoselective approach to molecular construction.

Structural and Conformational Analysis

Conformational Preferences of the Oxetane (B1205548) Ring in Substituted Derivatives

The four-membered oxetane ring is not perfectly planar. The parent, unsubstituted oxetane adopts a slightly puckered conformation to relieve some of the inherent ring strain. nih.govbeilstein-journals.org This puckering is characterized by a defined angle; X-ray analysis determined a puckering angle of 8.7° at 140 K. nih.govbeilstein-journals.org The introduction of substituents onto the oxetane ring, as seen in 3-(2-Bromo-5-fluorobenzyl)oxetane, significantly influences its conformational preferences.

Substituents on the oxetane ring generally increase the degree of puckering. acs.orgillinois.edu This is due to the increased steric and eclipsing interactions between the substituent and the ring's hydrogen atoms. For instance, in 3-substituted oxetanes, the substituent prefers to occupy an equatorial position in the puckered conformation to minimize these unfavorable steric interactions. This preference dictates the dominant conformation of the molecule in solution and in the solid state. The degree of puckering can be quantified by the puckering angle, which varies depending on the nature and size of the substituent.

CompoundPuckering Angle (°)Method
Unsubstituted Oxetane8.7 (at 140 K)X-ray Crystallography
Unsubstituted Oxetane10.7 (at 90 K)X-ray Crystallography
EDO (a biodegradable insecticide)16X-ray Crystallography
Cyclobutane~30

This table presents data on the puckering angles of oxetane and related compounds, illustrating the effect of substitution and ring composition. nih.govacs.orgillinois.edu

Influence of Substituents on Ring Puckering and Strain Energy within the Oxetane Core

The oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol (106 kJ·mol⁻¹). nih.govbeilstein-journals.orgacs.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°. The bond angles in unsubstituted oxetane are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C). acs.org

The stability of the oxetane ring is also influenced by the substitution pattern. For example, 3,3-disubstituted oxetanes are generally more stable towards ring-opening reactions because the substituents sterically hinder the approach of nucleophiles to the C–O σ* antibonding orbital. nih.govchemrxiv.orgchemrxiv.org In contrast, oxetanes with electron-donating groups at the C2 position are more likely to be unstable. nih.gov

Ring SystemStrain Energy (kcal/mol)Strain Energy (kJ/mol)
Oxirane (Epoxide)27.3~114
Oxetane 25.5 ~106
Tetrahydrofuran (THF)5.6~23

This table compares the ring strain energies of common cyclic ethers, highlighting the high strain of the oxetane ring. nih.govbeilstein-journals.orgacs.org

Stereochemical Aspects and Chiral Recognition in Oxetane Systems

The substitution pattern on the oxetane ring can introduce chirality into the molecule. For this compound, the carbon atom at the 3-position is not a stereocenter if the rest of the molecule is achiral. However, substitution at the 2-position or the introduction of a second, different substituent at the 3-position would create a chiral center. acs.org

The synthesis of enantiomerically pure substituted oxetanes is an area of significant research interest, often employing chiral auxiliaries or stereoselective reactions. acs.orgnih.gov For instance, the stereoselective reduction of a ketone followed by in-situ displacement of a leaving group can yield enantioenriched oxetanes. illinois.edu

The stereochemistry of substituted oxetanes can be crucial for their biological activity and molecular recognition. nih.govtaylorfrancis.com In medicinal chemistry, the specific three-dimensional arrangement of substituents on the oxetane ring can dictate how the molecule interacts with a biological target, such as an enzyme or receptor. nih.gov For example, in the context of drug discovery, one enantiomer of a chiral oxetane derivative may exhibit significantly higher potency than the other. nih.gov This is because the chiral environment of the biological target can differentiate between the two enantiomers, leading to a more favorable binding interaction with one over the other. This has been observed where the oxetane substituent occupies a specific pocket in a protein, with potential interactions influencing binding affinity. nih.gov

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Oxetane (B1205548) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the geometry and electronic structure of oxetane-containing compounds. For a molecule such as 3-(2-Bromo-5-fluorobenzyl)oxetane, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a detailed understanding of its fundamental properties.

Theoretical calculations are instrumental in determining the optimized molecular geometry, which can then be compared with experimental data from techniques like X-ray crystallography. acs.orgresearchgate.net Studies on similar halogenated organic molecules have shown good agreement between theoretically predicted and experimentally determined bond lengths and angles. researchgate.netmdpi.com For instance, the calculated bond lengths and angles for the oxetane and the substituted benzyl (B1604629) rings in this compound would be expected to align well with experimental findings.

DFT is also employed to investigate the mechanisms of reactions involving oxetanes, such as ring-opening polymerizations. rsc.org By calculating the energies of reactants, transition states, and products, researchers can elucidate the reaction pathways and determine activation energies. rsc.org Furthermore, DFT is used to analyze vibrational spectra, where the calculated frequencies can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. researchgate.net

A hypothetical comparison of key experimental and DFT-calculated geometric parameters for this compound is presented in Table 1.

ParameterExperimental Value (Hypothetical)Calculated Value (B3LYP/6-311++G(d,p)) (Hypothetical)
C-Br Bond Length (Å)1.901.92
C-F Bond Length (Å)1.351.36
Oxetane C-O-C Angle (°)91.591.8
Oxetane Puckering Angle (°)15.015.5

Table 1: Comparison of Hypothetical Experimental and DFT-Calculated Geometric Parameters for this compound. This interactive table showcases the close agreement typically observed between experimental measurements and theoretical predictions from DFT calculations.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulations are crucial for understanding the dynamic behavior of molecules and for exploring potential reaction pathways. For this compound, these methods can be used to model its interaction with biological targets or to simulate its reactivity in various chemical environments.

For example, molecular docking, a key molecular modeling technique, could be used to predict how this compound might bind to the active site of an enzyme. This involves generating a three-dimensional model of the compound and "docking" it into the receptor's binding pocket to identify favorable binding poses and interactions. Such studies have been successfully applied to other bromo-substituted heterocyclic compounds to rationalize their biological activity. beilstein-journals.org

Molecular dynamics (MD) simulations can provide insights into the stability of the molecule and its complexes over time. By simulating the motion of atoms, MD can reveal conformational changes and intermolecular interactions that are critical for understanding reaction mechanisms. For instance, MD simulations could be used to study the stability of a potential complex between this compound and a protein, providing information on the durability of the binding. beilstein-journals.org

Furthermore, computational studies can elucidate the mechanisms of ring-opening reactions of the oxetane moiety, which are of significant interest in synthetic chemistry. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify the most likely pathways for such reactions, whether they are acid-catalyzed or proceed through other mechanisms. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that help in quantifying and predicting this reactivity. For this compound, an analysis of its electronic properties can offer valuable information for synthetic chemists and drug designers.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.commdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich bromofluorophenyl ring, while the LUMO may be distributed across the benzyl and oxetane moieties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in Table 2. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for understanding the molecule's reactivity profile. researchgate.netmdpi.com

DescriptorFormulaHypothetical Value for this compound
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMO5.3 eV
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.65 eV
Chemical Softness (S)1/η0.38 eV-1
Electrophilicity Index (ω)χ2/(2η)2.80 eV

Table 2: Hypothetical Electronic Structure and Reactivity Descriptors for this compound. This interactive table presents key quantum chemical descriptors that are used to predict the chemical behavior and stability of the molecule.

Prediction of Conformational Landscape and Energetics

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its properties and biological activity. Computational methods are invaluable for exploring the conformational landscape of flexible molecules like this compound and for determining the relative energies of different conformers.

The oxetane ring itself is not planar but exists in a puckered conformation to relieve ring strain. acs.orgnih.gov The degree of puckering can be influenced by the substituents on the ring. For 3-substituted oxetanes, the substituent can adopt either an axial or an equatorial position, and computational studies can predict the energetic preference for each.

The orientation of the 2-bromo-5-fluorobenzyl group relative to the oxetane ring is another important conformational variable. The rotation around the single bond connecting the benzyl group to the oxetane ring will lead to different conformers with varying steric and electronic interactions. Computational studies on biaryl and aryl carbonyl fragments have shown that the preferred conformation is a result of the interplay between resonance stabilization, steric hindrance, and electrostatic interactions. plos.org In the case of this compound, the bulky bromine atom at the ortho position of the benzyl ring would likely impose significant steric constraints, influencing the preferred dihedral angle.

By performing a conformational search, where the potential energy is calculated as a function of key dihedral angles, a potential energy surface can be generated. This allows for the identification of low-energy conformers that are most likely to be populated at room temperature. These studies are crucial for understanding how the molecule will present itself for intermolecular interactions.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxetane (B1205548) and Benzyl (B1604629) Moiety Analysis

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 3-(2-bromo-5-fluorobenzyl)oxetane, distinct signals are expected for the protons of the oxetane ring and the substituted benzyl group.

Oxetane Moiety: The oxetane ring protons would likely appear as a set of complex multiplets in the upfield region of the spectrum. The methine proton at the C3 position, being adjacent to the benzyl group, would be influenced by the neighboring methylene (B1212753) protons of the ring and the benzylic protons. The four methylene protons on the oxetane ring (at C2 and C4) are diastereotopic and would be expected to show complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts would likely fall in the range of δ 4.0-5.0 ppm, characteristic of protons on a carbon adjacent to an ether oxygen.

Benzyl Moiety: The benzylic protons (Ar-CH₂-) would likely appear as a doublet, coupled to the C3 proton of the oxetane ring, in the range of δ 2.8-3.5 ppm. The aromatic region of the spectrum would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern (bromo at C2 and fluoro at C5), these protons would exhibit complex splitting patterns arising from both homo- and heteronuclear coupling (with ¹⁹F). Based on data for 2-bromo-5-fluorotoluene (B1266450) chemicalbook.comnih.govnist.govuni.lu, the proton ortho to the fluorine and meta to the bromine (H6) would likely be a doublet of doublets. The proton para to the fluorine (H4) would also likely be a doublet of doublets, and the proton meta to the fluorine and ortho to the bromine (H3) would appear as a triplet or doublet of doublets.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Oxetane CH3.2 - 3.6Multiplet
Oxetane CH₂ (C2, C4)4.2 - 4.8Multiplets
Benzyl CH₂2.9 - 3.2Doublet
Aromatic H37.2 - 7.4Doublet of Doublets
Aromatic H46.9 - 7.1Doublet of Doublets
Aromatic H67.4 - 7.6Doublet of Doublets

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Oxetane Moiety: The carbon atoms of the oxetane ring are expected in the upfield region. The C3 carbon, bearing the benzyl substituent, would likely appear around δ 35-45 ppm. The C2 and C4 carbons, being attached to the oxygen atom, would be shifted further downfield, typically in the range of δ 70-80 ppm.

Benzyl Moiety: The benzylic carbon (Ar-CH₂) would be expected around δ 35-45 ppm. The aromatic carbons would appear in the δ 110-140 ppm region. The carbon bearing the fluorine atom (C5) would exhibit a large one-bond C-F coupling constant, and its chemical shift would be significantly affected. The carbon attached to the bromine atom (C2) would also have a characteristic chemical shift. Data for 2-bromo-5-fluorotoluene shows the methyl carbon at around δ 22 ppm and aromatic carbons in the range of δ 114-139 ppm. nih.gov

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Oxetane C335 - 45
Oxetane C2, C470 - 80
Benzyl CH₂35 - 45
Aromatic C1~138
Aromatic C2 (C-Br)~120
Aromatic C3~132
Aromatic C4~115 (d, JCF ≈ 20-25 Hz)
Aromatic C5 (C-F)~162 (d, JCF ≈ 240-250 Hz)
Aromatic C6~117 (d, JCF ≈ 20-25 Hz)

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure in solution, advanced NMR techniques are indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the oxetane and benzyl fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively. This would be crucial for linking the benzylic protons to the correct carbon on the benzyl ring and to the C3 carbon of the oxetane.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would be instrumental in determining the preferred conformation of the benzyl group relative to the oxetane ring. Correlations between the benzylic protons and the protons on the oxetane ring would help to define the rotational orientation around the C3-C(benzyl) bond.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, we can infer its likely solid-state characteristics based on related structures.

The crystal structure of a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, reveals details about the conformation of a benzyl group attached to a heterocyclic system. vensel.org In the solid state, this compound would likely adopt a puckered conformation for the oxetane ring, which is typical for substituted oxetanes to relieve ring strain. acs.orgnih.gov The puckering angle of the oxetane ring can be influenced by the substituents. acs.org

Intermolecular interactions such as halogen bonding (involving the bromine atom) and π-π stacking of the aromatic rings could play a significant role in the crystal packing. The crystal structure of 2-bromo-5-fluorobenzaldehyde (B45324) shows short Br···F interactions and offset face-to-face π-stacking. researchgate.net Similar interactions could be expected in the crystal lattice of this compound.

Predicted Crystallographic Parameters (Hypothetical):

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond LengthsC-O (oxetane) ~1.45 Å, C-C (oxetane) ~1.53 Å, C-Br ~1.90 Å, C-F ~1.35 Å
Key Bond AnglesC-O-C (oxetane) ~91°, C-C-C (oxetane) ~85°
ConformationPuckered oxetane ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion would likely proceed through several pathways. Cleavage of the bond between the oxetane ring and the benzyl group is a probable fragmentation route, leading to the formation of a stable benzyl cation or a radical cation of the oxetane. Common fragmentation pathways for ethers include α-cleavage and cleavage of the C-O bond. miamioh.edu For benzyl compounds, fragmentation often involves the loss of the benzyl group or rearrangements to form a tropylium (B1234903) ion. nih.govdoi.org

Predicted Major Fragments in Mass Spectrum:

m/z ValueProposed Fragment Identity
258/260[M]⁺ (Molecular ion)
187/189[C₇H₅BrF]⁺ (2-Bromo-5-fluorobenzyl cation)
71[C₄H₇O]⁺ (Oxetane-3-yl)methyl cation
57[C₃H₅O]⁺ (Fragment from oxetane ring)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkage of the oxetane ring, the aromatic C-H and C=C bonds of the benzene ring, and the C-Br and C-F bonds. The C-O-C stretching vibration of the oxetane ring is typically observed in the region of 950-1000 cm⁻¹. umanitoba.caresearchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch (Oxetane & Benzyl)
1600-1450Aromatic C=C Stretch
~1250C-F Stretch
~980Oxetane Ring C-O-C Stretch
Below 700C-Br Stretch

Strategic Applications As Versatile Synthetic Building Blocks

Role of Oxetanes in Fragment-Based Design and Chemical Space Exploration

Fragment-based drug discovery (FBDD) has gained significant traction as an efficient method for identifying lead compounds. This approach relies on screening small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity. These initial hits are then elaborated and optimized to produce high-affinity ligands. Oxetanes have proven to be particularly valuable fragments due to their distinct characteristics. nih.govenamine.net

The oxetane (B1205548) ring is a low molecular weight, polar, and three-dimensional motif. nih.govacs.org Its incorporation into molecular design can significantly expand the accessible chemical space, moving beyond the flat, two-dimensional structures often found in traditional screening libraries. mdpi.comnih.gov The non-planar, puckered conformation of the oxetane ring introduces sp³-rich character, which is increasingly recognized as a key feature for improving the selectivity and pharmacokinetic profiles of drug candidates. nih.gov

Furthermore, the oxetane moiety can act as a non-classical isostere for other functional groups, most notably the gem-dimethyl and carbonyl groups. nih.govacs.org Replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility and reduce lipophilicity without a significant increase in molecular weight. nih.gov As a carbonyl surrogate, the oxetane can maintain hydrogen bonding capabilities while improving metabolic stability. nih.govmdpi.com The electron-withdrawing nature of the oxetane ring can also modulate the pKa of nearby basic functional groups, a useful tool for optimizing drug-like properties. nih.gov

The table below summarizes the key properties of oxetanes that make them attractive for fragment-based design.

PropertyAdvantage in Fragment-Based DesignKey Findings
Low Molecular Weight & Polarity Favorable for initial fragment screening and subsequent optimization.Oxetanes are considered emergent, underexplored motifs with attractive properties for drug discovery. nih.gov
Three-Dimensionality Increases sp³ character, leading to better target engagement and improved pharmacokinetic profiles.The three tetrahedral, sp³-hybridized carbon atoms impart the oxetane ring with increased three-dimensionality, giving access to unexplored chemical space. nih.gov
Isosteric Replacement Can replace gem-dimethyl or carbonyl groups to improve solubility and metabolic stability.3,3-disubstituted oxetanes are validated surrogates for gem-dimethyl and carbonyl functionalities. nih.govacs.org
Modulation of Physicochemical Properties Influences pKa, LogD, and aqueous solubility of parent molecules.The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the pKaH of adjacent basic groups. nih.gov

This table presents a summary of the advantageous properties of the oxetane scaffold in the context of fragment-based drug discovery and chemical space exploration.

Integration of Halogenated Benzyl (B1604629) Oxetanes into Complex Molecular Architectures

The presence of a halogenated benzyl group on the oxetane ring, as seen in 3-(2-Bromo-5-fluorobenzyl)oxetane, provides a reactive handle for further chemical elaboration. This allows for the seamless integration of the oxetane motif into more complex molecular architectures through a variety of cross-coupling reactions. While specific synthetic details for this compound are not widely available in the public domain, the principles of its application can be inferred from the well-established chemistry of similar halogenated aromatic compounds and functionalized oxetanes.

The bromine atom on the phenyl ring is particularly amenable to popular and robust cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate molecular frameworks. For instance, a Suzuki coupling could be employed to append another aryl or heteroaryl group, while a Buchwald-Hartwig reaction could introduce a variety of amine-containing substituents.

The synthesis of complex molecules containing substituted benzyloxy oxetane moieties has been reported in the literature, demonstrating the feasibility of incorporating these building blocks. For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized, showcasing the nucleophilic substitution of a substituted benzyl bromide with an oxetane alcohol. nih.gov This highlights the utility of the benzyl group as a linker to connect the oxetane core to other complex fragments.

The following table outlines potential synthetic transformations for integrating halogenated benzyl oxetanes into larger molecules.

Reaction TypeReagents and ConditionsPotential ProductSignificance
Suzuki Coupling Pd catalyst, base, boronic acid/esterBiaryl-substituted oxetaneFormation of C-C bonds to build molecular complexity.
Buchwald-Hartwig Amination Pd catalyst, base, amineArylamine-substituted oxetaneIntroduction of nitrogen-containing functional groups.
Nucleophilic Substitution Nucleophile (e.g., alcohol, amine)Ether or amine-linked oxetaneVersatile method for connecting the oxetane to other molecular fragments.

This table illustrates potential synthetic routes for the elaboration of halogenated benzyl oxetanes, enabling their incorporation into complex molecular structures.

Potential for Polymer and Material Science Applications Utilizing Oxetane Reactivity

The inherent ring strain of the oxetane ring, while less than that of epoxides, makes it susceptible to ring-opening polymerization (ROP). wikipedia.orgyoutube.com This reactivity opens up avenues for the development of novel polymers and materials with unique properties. Cationic ROP is the most common mechanism for polymerizing oxetanes, leading to the formation of polyethers. wikipedia.orgkoreascience.kr

The polymerization of oxetane monomers can be initiated by a variety of catalysts, and the properties of the resulting polymer can be tuned by the choice of substituents on the oxetane ring. tandfonline.comtandfonline.com For a monomer like this compound, the benzyl group would become a pendant side chain on the polyether backbone. The presence of the halogen atoms could impart specific properties to the final polymer, such as flame retardancy or altered refractive index.

Furthermore, the reactivity of the oxetane ring can be harnessed for the creation of functional polymers and cross-linked networks. For instance, bifunctional oxetanes can be used to create hyperbranched polyesters. koreascience.kr The ring-opening reaction of oxetanes with other difunctional monomers, such as diacyl chlorides or dicarboxylic acids, can lead to the formation of a variety of new polymer structures. koreascience.kr In the context of material science, oxetane-containing polymers have been explored for applications such as coatings, adhesives, and elastomers due to their potential for high mechanical strength and thermal stability. acs.org

The table below highlights the potential of oxetane reactivity in polymer and material science.

Application AreaPolymerization/Reaction TypeResulting MaterialPotential Properties
Polymer Synthesis Cationic Ring-Opening PolymerizationPolyethers with pendant functional groupsTunable thermal and mechanical properties.
Functional Polymers Copolymerization with other monomersCopolymers with tailored propertiesModified crystallinity and material characteristics. wikipedia.org
Cross-linked Materials Polyaddition with polyfunctional monomersHyperbranched polymers and networksHigh-performance materials for coatings and adhesives. koreascience.kr

This table summarizes the potential applications of oxetane reactivity in the fields of polymer and material science.

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